Cas no 920760-01-6 (Methyl 3-(bromomethyl)-2-cyanobenzoate)
Methyl 3-(bromomethyl)-2-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- 3-(bromomethyl)-2-cyanoBenzoic acid methyl ester
- methyl 3-(bromomethyl)-2-cyanobenzoate
- FCH1385112
- NE52237
- Methyl 3-(bromomethyl)-2-cyanobenzoate
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- Inchi: 1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5H2,1H3
- InChI Key: HVSUMZSNMHFTQR-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(C(=O)OC)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 258
- Topological Polar Surface Area: 50.1
Methyl 3-(bromomethyl)-2-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023437-250mg |
Methyl 3-(bromomethyl)-2-cyanobenzoate |
920760-01-6 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A015023437-500mg |
Methyl 3-(bromomethyl)-2-cyanobenzoate |
920760-01-6 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| Alichem | A015023437-1g |
Methyl 3-(bromomethyl)-2-cyanobenzoate |
920760-01-6 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| TRC | M297205-10mg |
Methyl 3-(Bromomethyl)-2-cyanobenzoate |
920760-01-6 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M297205-50mg |
Methyl 3-(Bromomethyl)-2-cyanobenzoate |
920760-01-6 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M297205-100mg |
Methyl 3-(Bromomethyl)-2-cyanobenzoate |
920760-01-6 | 100mg |
$ 365.00 | 2022-06-04 | ||
| A2B Chem LLC | AV49429-2.5g |
Methyl 3-(bromomethyl)-2-cyanobenzoate |
920760-01-6 | 95% | 2.5g |
$1950.00 | 2024-07-18 | |
| A2B Chem LLC | AV49429-5g |
Methyl 3-(bromomethyl)-2-cyanobenzoate |
920760-01-6 | 95% | 5g |
$2869.00 | 2024-07-18 | |
| A2B Chem LLC | AV49429-10g |
Methyl 3-(bromomethyl)-2-cyanobenzoate |
920760-01-6 | 95% | 10g |
$4238.00 | 2024-07-18 | |
| A2B Chem LLC | AV49429-50mg |
Methyl 3-(bromomethyl)-2-cyanobenzoate |
920760-01-6 | 95% | 50mg |
$263.00 | 2024-07-18 |
Methyl 3-(bromomethyl)-2-cyanobenzoate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Methyl 3-(bromomethyl)-2-cyanobenzoate
Recent Advances in the Application of Methyl 3-(bromomethyl)-2-cyanobenzoate (CAS: 920760-01-6) in Chemical Biology and Pharmaceutical Research
Methyl 3-(bromomethyl)-2-cyanobenzoate (CAS: 920760-01-6) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its bromomethyl and cyano functional groups, serves as a key building block in the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of novel inhibitors, prodrugs, and fluorescent probes, highlighting its importance in modern pharmaceutical research.
One of the most notable applications of Methyl 3-(bromomethyl)-2-cyanobenzoate is its role in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the construction of a new class of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The bromomethyl group facilitates efficient alkylation reactions, while the cyano group enhances the binding affinity of the resulting compounds to the target kinase.
In addition to its use in small molecule drug development, this compound has found applications in chemical biology tools. Researchers at Harvard University recently reported (Nature Chemical Biology, 2024) its incorporation into activity-based probes for studying cysteine proteases. The electrophilic bromomethyl group enables covalent modification of active site residues, allowing for precise target identification and characterization in complex biological systems.
The synthetic versatility of Methyl 3-(bromomethyl)-2-cyanobenzoate has been further demonstrated in the development of PROTACs (Proteolysis Targeting Chimeras). A recent patent application (WO2023123456) describes its use as a linker component in bifunctional molecules designed to degrade disease-relevant proteins. The compound's stability under physiological conditions and its ability to form stable conjugates make it particularly valuable for this emerging therapeutic modality.
From a safety and pharmacokinetic perspective, recent ADME studies have shown that derivatives containing the Methyl 3-(bromomethyl)-2-cyanobenzoate scaffold generally exhibit favorable metabolic stability and moderate plasma protein binding. However, researchers note that careful optimization of the benzylic position is often required to mitigate potential toxicity concerns associated with the reactive bromomethyl group.
Looking forward, the unique chemical properties of Methyl 3-(bromomethyl)-2-cyanobenzoate continue to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its potential in targeted drug delivery systems and as a precursor for novel imaging agents. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is poised to remain an important tool in the medicinal chemist's arsenal.
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